molecular formula C14H13NO B1597401 3-methyl-N-phenylbenzamide CAS No. 23099-05-0

3-methyl-N-phenylbenzamide

Cat. No. B1597401
CAS RN: 23099-05-0
M. Wt: 211.26 g/mol
InChI Key: DUSYVXRZSXLXRH-UHFFFAOYSA-N
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Description

3-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound has a molecular weight of 211.2591 .


Synthesis Analysis

The synthesis of benzamide derivatives, including 3-methyl-N-phenylbenzamide, often starts from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3-methyl-N-phenylbenzamide can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Neurotropic and Psychotropic Properties

  • N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, a related compound, has shown potential as a psychoactive compound due to its anti-anxiety, anti-amnesic, and antihypoxic effects. This makes it a candidate for further research in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Spectroscopic Applications

  • Spectroscopic studies of benzamide derivatives, including N-phenylbenzamides, have been conducted to understand their fluorescence and electronic properties. These studies can have applications in the field of material science and molecular electronics (Brozis, Heldt, & Heldt, 1999).

Antiviral Applications

  • Some N-phenylbenzamide derivatives have shown promising anti-HBV (Hepatitis B Virus) activity. For instance, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide showed it to have higher anti-HBV activity compared to traditional treatments, suggesting potential use in antiviral therapy (Cui et al., 2020).

Organic Chemistry and Synthesis

  • N-phenylbenzamides, including 3-methyl-N-phenylbenzamide, are used in the synthesis of various organic compounds. Their reactivity and ability to form complex molecules make them valuable in synthetic organic chemistry (Abraham, 1982).

Anticonvulsant Applications

  • Molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants suggest their potential in treating seizures. The studies provide insights into the molecular conformations necessary for anticonvulsant activity (Duke & Codding, 1992).

Antibacterial and Antifungal Applications

  • N-phenylbenzamides have potential as antibacterial and antifungal agents. A study synthesized N-phenylbenzamides and evaluated their activities both in silico and in vitro, showing promising results against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans (Sulistyowaty et al., 2023).

Safety And Hazards

Benzamide derivatives, including 3-methyl-N-phenylbenzamide, may cause severe skin burns and eye damage. They may also cause respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the study of 3-methyl-N-phenylbenzamide could include further investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to explore its potential applications in various fields, such as medicine and industry .

properties

IUPAC Name

3-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSYVXRZSXLXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945776
Record name 3-Methyl-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-phenylbenzamide

CAS RN

23099-05-0
Record name Benzamide, 3-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the C=O bond in the structure of the title compound, C14H13NO, is anti to the meta-methyl substituent in the benzoyl ring. The conformations of the NH and C=O …
Number of citations: 7 scripts.iucr.org
Y Li, B Pan, X He, W Xia, Y Zhang… - Beilstein Journal of …, 2020 - beilstein-journals.org
… 2-Bromo-3-methyl-N-phenylbenzamide (1g) and 1-naphthylboronic acid (2a) were utilized to synthesize axially chiral compound 3g. This reaction was selected as model reaction for …
Number of citations: 5 www.beilstein-journals.org
XY Shi, WJ Han, CJ Li - The Chemical Record, 2016 - Wiley Online Library
… During the course of our investigation on the cyclization of o-toluic acid with phenylisocyanate, 3-methyl-N-phenylbenzamide was unexpectedly isolated with rhodium catalyst (Scheme 9…
Number of citations: 20 onlinelibrary.wiley.com
XY Shi, XF Dong, J Fan, KY Liu, JF Wei, CJ Li - Science China Chemistry, 2015 - Springer
… C–H to polarized C–N double bonds, we observed unexpectedly that 3-methyl-N-phenylbenzamide was generated under a ruthenium catalyst (Scheme 1, Route (b)). This result …
Number of citations: 39 link.springer.com
ZJ Quan, HD Xia, Z Zhang, YX Da, XC Wang - Tetrahedron, 2013 - Elsevier
Copper-catalyzed intermolecular C–N bond-forming reactions between aryl iodides and amides are described using sodium ascorbate, which is both cheap and nontoxic, as the …
Number of citations: 32 www.sciencedirect.com
U Kobs, WP Neumann - Chemische Berichte, 1990 - Wiley Online Library
A mild and effective new method for the preparation of a variety of arylamides 3a‐i as well as heterocyclic 5a,b and 6 and olefinic amides 7, 9 is described. The reaction of tri‐alkylstannyl…
P Garibay, P Vedsø, M Begtrup… - Journal of …, 2001 - ACS Publications
… In a similar reaction with 3-methyl-N-phenylbenzamide 31 in solution, the C-6 lithiation product was isolated in 75% yield but no mention of the C-2 lithiation product is made; so whether …
Number of citations: 23 pubs.acs.org
RC Krupa - 2023 - researchrepository.wvu.edu
In recent years, transition metal-mediated decarbonylation reactions have emerged as an alternative to conventional cross-coupling methods due to the advantages associated with the …
Number of citations: 0 researchrepository.wvu.edu
J Bai, S Li, R Zhu, Y Li, W Li - The Journal of Organic Chemistry, 2023 - ACS Publications
We herein developed a reductive transamidation reaction between N-acyl benzotriazoles (AcBt) and organic nitro compounds or NaNO 2 under mild conditions. This protocol employed …
Number of citations: 3 pubs.acs.org
WY Fang, YM Huang, J Leng… - Asian Journal of Organic …, 2018 - Wiley Online Library
A simple one‐pot process for the synthesis of amides through Pd‐catalyzed dehydroxylative coupling of phenols and amines with the insertion of carbon monoxide was developed. This …
Number of citations: 27 onlinelibrary.wiley.com

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